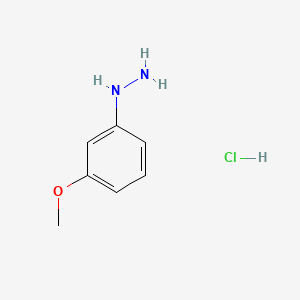

3-Methoxyphenylhydrazine hydrochloride

Übersicht

Beschreibung

3-Methoxyphenylhydrazine hydrochloride is an organic compound with the molecular formula C7H11ClN2O. This compound has been studied for its potential use in the development of pharmaceuticals and agrochemicals .

Vorbereitungsmethoden

The preparation of 3-Methoxyphenylhydrazine hydrochloride typically involves the following steps:

Dissolving 3-methoxy bromobenzene in dichloromethane: to obtain a first solution.

Adding a hydrazine hydrate solution and NaOH into water: , then adding iodide salt, and stirring for dissolving to obtain a second solution.

Mixing the first solution and the second solution: , heating to react under ultrasonic stirring, then cooling to below 10°C, and carrying out phase separation and washing to obtain a dichloromethane solution of 3-methoxyphenylhydrazine.

Introducing hydrogen chloride gas into the dichloromethane solution: of the 3-methoxyphenylhydrazine to obtain this compound precipitate, and then filtering and drying to obtain the final product.

Analyse Chemischer Reaktionen

3-Methoxyphenylhydrazine hydrochloride undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding azobenzenes.

Reduction: It can be reduced to form aniline derivatives.

Substitution: It can undergo substitution reactions where the methoxy group is replaced by other functional groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

3-Methoxyphenylhydrazine hydrochloride is widely used as a reagent in organic synthesis. It facilitates the introduction of methoxy and hydrazine moieties into various molecules. This capability makes it valuable in creating complex organic compounds for further research and development .

Common Reactions :

- Oxidation : Can be oxidized to form azobenzenes.

- Reduction : Can be reduced to generate aniline derivatives.

- Substitution Reactions : The methoxy group can be replaced by other functional groups under specific conditions .

Pharmaceutical Development

This compound has been studied for its potential therapeutic applications, particularly in treating neurological disorders. Its derivatives are being explored for their efficacy against various diseases, including cancer and neurodegenerative conditions .

Case Study Example :

A study highlighted the synthesis of novel derivatives of this compound aimed at enhancing anti-cancer activity. The synthesized compounds showed promising results in inhibiting tumor growth in vitro, indicating a potential pathway for drug development .

Agrochemical Applications

In agrochemistry, this compound is utilized in the synthesis of herbicides and pesticides. Its ability to modify chemical structures allows for the development of more effective agricultural chemicals that can enhance crop protection .

Analytical Chemistry

The compound is also employed in analytical testing methods to detect and quantify various substances. Its reactivity with different functional groups makes it suitable for use in chromatography and spectrometry techniques .

Data Table: Summary of Applications

| Application Area | Description | Example Uses |

|---|---|---|

| Organic Synthesis | Used as a reagent to introduce functional groups in organic compounds | Synthesis of azobenzenes and aniline derivatives |

| Pharmaceutical | Potential treatment for neurological disorders | Development of anti-cancer drugs |

| Agrochemicals | Synthesis of herbicides and pesticides | Crop protection chemicals |

| Analytical Chemistry | Used in detection and quantification methods | Chromatography and spectrometry applications |

Safety Considerations

This compound poses several health risks:

Proper safety protocols should be followed when handling this compound, including the use of personal protective equipment (PPE) and working within a fume hood.

Wirkmechanismus

The mechanism of action of 3-Methoxyphenylhydrazine hydrochloride involves its interaction with various molecular targets and pathways. It acts as a hydrazine derivative, which can interact with enzymes and other proteins in the body, leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

3-Methoxyphenylhydrazine hydrochloride can be compared with other similar compounds such as:

4-Methoxyphenylhydrazine hydrochloride: Similar in structure but with the methoxy group at the para position.

Phenylhydrazine hydrochloride: Lacks the methoxy group, making it less versatile in certain synthetic applications.

3-Methoxyphenylhydrazine: The free base form of the compound without the hydrochloride salt.

The uniqueness of this compound lies in its ability to introduce both methoxy and hydrazine moieties into molecules, making it a valuable reagent in organic synthesis .

Biologische Aktivität

3-Methoxyphenylhydrazine hydrochloride (CAS No. 39232-91-2) is a chemical compound that has garnered attention for its diverse biological activities. This article delves into its properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- Molecular Formula : C7H11ClN2O

- Molecular Weight : 174.63 g/mol

- Melting Point : Approximately 142°C (decomposition)

- Structure : The compound features a methoxy group attached to a phenylhydrazine moiety, which is significant for its biological interactions.

This compound acts primarily through the inhibition of certain enzymes and pathways that are crucial for cellular metabolism. Its hydrazine group is known to participate in redox reactions, potentially leading to the generation of reactive oxygen species (ROS), which can affect cellular signaling and induce apoptosis in cancer cells.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of hydrazone derivatives synthesized from this compound. For instance, a study reported that hydrazones derived from this compound exhibited significant activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) ranging from 3.12 to 6.25 μg/mL .

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| Hydrazone 1 | 3.12 | M. tuberculosis |

| Hydrazone 2 | 6.25 | M. tuberculosis |

This suggests that derivatives of this compound could serve as potential leads in the development of new antimicrobial agents.

Anticancer Activity

The compound has also been investigated for its anticancer properties. A study indicated that it could induce apoptosis in various cancer cell lines through ROS generation and modulation of apoptotic pathways . The effectiveness was notably enhanced when combined with other chemotherapeutic agents.

Case Studies

-

Study on Antimycobacterial Activity :

- Researchers synthesized a series of hydrazones using chitosan hydrochloride as a catalyst, demonstrating strong antimycobacterial activity against M. tuberculosis.

- The docking studies revealed that one of the compounds had a Glide docking score of -8.803 kcal/mol, indicating a strong binding affinity to the target enzyme involved in bacterial metabolism .

- Toxicological Evaluation :

Safety and Handling

This compound is classified as toxic if swallowed and can cause skin and serious eye irritation . Proper safety measures should be taken when handling this compound, including the use of personal protective equipment (PPE).

Eigenschaften

CAS-Nummer |

39232-91-2 |

|---|---|

Molekularformel |

C7H11ClN2O |

Molekulargewicht |

174.63 g/mol |

IUPAC-Name |

hydron;(3-methoxyphenyl)hydrazine;chloride |

InChI |

InChI=1S/C7H10N2O.ClH/c1-10-7-4-2-3-6(5-7)9-8;/h2-5,9H,8H2,1H3;1H |

InChI-Schlüssel |

GMXFZBZOVZOYNQ-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC(=C1)NN.Cl |

Kanonische SMILES |

[H+].COC1=CC=CC(=C1)NN.[Cl-] |

Key on ui other cas no. |

39232-91-2 |

Piktogramme |

Irritant |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.